1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one
Description
Properties
Molecular Formula |
C9H8BrFO |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-(3-bromo-5-fluoro-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrFO/c1-5-8(6(2)12)3-7(11)4-9(5)10/h3-4H,1-2H3 |
InChI Key |
XPYXIVSBFCKVPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)F)C(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The principal synthetic strategy for 1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one involves the acylation of a suitably substituted aromatic ring that already contains bromine and fluorine substituents. The typical starting material is 3-bromo-5-fluoro-2-methylbenzene, which undergoes Friedel-Crafts acylation with ethanoyl chloride (acetyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to avoid hydrolysis of the acyl chloride reagent.
3-bromo-5-fluoro-2-methylbenzene + ethanoyl chloride + AlCl3 → 1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one
This method leverages the electrophilic aromatic substitution mechanism where the acylium ion generated from ethanoyl chloride and AlCl3 attacks the activated aromatic ring.
Industrial Scale Considerations
In industrial production, the same route is generally employed but optimized for scale, yield, and purity. Continuous flow reactors and automated systems are used to control reaction parameters precisely, improving throughput and minimizing by-products. The reaction conditions such as temperature, catalyst loading, and solvent choice are optimized to maximize the selectivity for mono-acylation and to reduce side reactions such as polyacylation or dehalogenation.
Alternative Synthetic Approaches
While the Friedel-Crafts acylation is the most direct and common route, alternative approaches may include:
Sequential Halogenation and Acylation: Starting from 2-methylacetophenone, selective bromination and fluorination can be performed to install the halogen substituents, followed by purification to isolate the target compound.
Cross-Coupling Reactions: Using palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) to introduce the bromo and fluoro substituents onto a preformed acetophenone scaffold.
However, these methods are less commonly reported for this specific compound due to the efficiency of direct acylation of the halogenated methylbenzene.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Aluminum chloride (AlCl3) | Lewis acid catalyst for acylation |
| Solvent | Anhydrous dichloromethane or carbon disulfide | Non-nucleophilic, dry solvents preferred |
| Temperature | 0–50 °C | Controlled to avoid polyacylation |
| Reaction Time | 1–4 hours | Monitored to maximize yield |
| Molar Ratios | 1 equiv aromatic + 1.1 equiv ethanoyl chloride | Slight excess of acyl chloride to drive reaction |
| Work-up | Quenching with ice water, extraction, purification | Removal of catalyst and isolation of product |
Analysis of Synthetic Routes from Literature
Friedel-Crafts Acylation
The Friedel-Crafts acylation remains the most straightforward and widely used method for synthesizing 1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one. The presence of electron-withdrawing halogens (bromine and fluorine) and electron-donating methyl groups modulates the reactivity of the aromatic ring, favoring regioselective acylation at the desired position.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield & Notes |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 3-bromo-5-fluoro-2-methylbenzene | Ethanoyl chloride, AlCl3 | Anhydrous solvent, 0–50 °C, 1–4 h | High yield, regioselective acylation |
| Sequential Halogenation + Acylation | 2-methylacetophenone | Brominating and fluorinating agents, then ethanoyl chloride + AlCl3 | Multi-step, controlled halogenation | Moderate yield, more steps |
| Pd-Catalyzed Cross-Coupling | 2-bromoacetophenone or derivatives | Pd catalyst, boronic acids or stannanes | Mild to moderate temperatures | Useful for derivative synthesis, less common for direct preparation |
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of various substituted aryl ketones.
Reduction: Formation of 1-(3-Bromo-5-fluoro-2-methylphenyl)ethanol.
Oxidation: Formation of 1-(3-Bromo-5-fluoro-2-methylphenyl)acetic acid.
Scientific Research Applications
1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Halogen Positioning and Electronic Effects
- 1-(4-Bromo-2-fluorophenyl)ethanone (CAS 105515-20-6) and 1-(5-Bromo-2-fluorophenyl)ethanone (CAS 198477-89-3) exhibit similarity scores of 0.89 and 0.98, respectively, to the target compound . The 3-bromo position in the target compound may enhance steric hindrance compared to para-substituted analogues.
- 2-Bromo-1-(3-fluorophenyl)ethan-1-one (CAS 53631-18-8) contains bromine on the ketone sidechain rather than the aromatic ring. This α-bromo ketone is highly reactive in alkylation or elimination reactions, unlike the target compound’s aryl bromine .
Functional Group Variations
- 1-[3-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (CAS 1132701-00-8) replaces the methyl group with a trifluoromethyl (-CF₃) group. The strong electron-withdrawing nature of -CF₃ significantly increases electrophilicity at the ketone, enhancing reactivity in condensations or Grignard reactions .
- 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one (CAS 1249263-39-5) introduces a hydroxyl (-OH) group, improving solubility via hydrogen bonding but reducing stability under acidic conditions compared to the target compound’s methyl group .
Physical and Chemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogues:
Biological Activity
1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one, a halogenated ketone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which are known to influence the biological properties of organic molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H8BrF
- Molecular Weight : 213.071 g/mol
- CAS Number : 1379325-64-0
Research indicates that halogenated compounds can interact with various biological targets, including enzymes and receptors. The presence of bromine and fluorine can enhance lipophilicity, which may improve membrane permeability and bioavailability.
Potential Mechanisms:
- Enzyme Inhibition : Halogenated compounds often act as enzyme inhibitors, affecting metabolic pathways.
- Receptor Modulation : These compounds may interact with specific receptors, altering signaling pathways involved in cell proliferation and survival.
- Antimicrobial Activity : Studies have shown that similar compounds exhibit antibacterial and antifungal properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of halogenated ketones. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains.
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one | 0.0195 | E. coli |
| Other halogenated ketones | 0.0039 - 0.025 | S. aureus, C. albicans |
These findings suggest that 1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one may possess similar antimicrobial properties, warranting further investigation.
Case Studies
- Case Study on Anticancer Properties : A study explored the interaction of halogenated ketones with oncogenic pathways, particularly focusing on their ability to inhibit SOS1-Ras interactions in cancer cells. The results indicated that these compounds could potentially serve as therapeutic agents in Ras-associated cancers by disrupting critical signaling pathways .
- In Vitro Studies : In vitro assays demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines, suggesting that 1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one could also have anticancer properties through apoptosis induction or cell cycle arrest mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
